methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate
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Overview
Description
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a phenylacetyl group, and an L-valinate moiety. It is often used in various chemical and biological research applications due to its specific reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The carboxylic acid group of the resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The phenylacetyl group can participate in aromatic interactions, while the L-valinate moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions contribute to the compound’s reactivity and specificity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-alaninate
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-leucinate
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-isoleucinate
Uniqueness
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the L-valinate moiety distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical and biological systems .
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 3-methyl-2-[[2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27) |
InChI Key |
UXDICGDLIWRWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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